

Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Methoxyethoxy)aniline** (CAS No: 33311-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the analytical workflow.

Compound Information

- Name: **4-(2-Methoxyethoxy)aniline**
- CAS Number: 33311-29-4
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight: 167.21 g/mol [1]
- Appearance: Light brown to brown solid[2]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **4-(2-Methoxyethoxy)aniline**, the following data are predicted based on its chemical structure. These predictions are generated using established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------------|-------------|-------------------------------------|
| ~6.75 | d, $J \approx 8.5$ Hz | 2H | Ar-H (ortho to $-\text{NH}_2$) |
| ~6.65 | d, $J \approx 8.5$ Hz | 2H | Ar-H (ortho to $-\text{O}$) |
| ~4.05 | t, $J \approx 5.0$ Hz | 2H | $-\text{O}-\text{CH}_2-$ |
| ~3.75 | t, $J \approx 5.0$ Hz | 2H | $-\text{CH}_2-\text{O}-\text{CH}_3$ |
| ~3.60 | s | 2H | $-\text{NH}_2$ |
| ~3.45 | s | 3H | $-\text{O}-\text{CH}_3$ |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| ~152.0 | Ar-C (C-O) |
| ~141.0 | Ar-C (C-N) |
| ~116.0 | Ar-C (CH, ortho to $-\text{NH}_2$) |
| ~115.5 | Ar-C (CH, ortho to $-\text{O}$) |
| ~71.0 | $-\text{O}-\text{CH}_2-$ |
| ~69.0 | $-\text{CH}_2-\text{O}-\text{CH}_3$ |
| ~59.0 | $-\text{O}-\text{CH}_3$ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend |
| ~1510 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1120 | Strong | C-O-C stretch (ether) |
| ~1040 | Medium | Aryl-O-C stretch (symmetric) |
| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 167 | High | [M] ⁺ (Molecular Ion) |
| 108 | High | [H ₂ N-C ₆ H ₄ -O] ⁺ |
| 59 | Medium | [CH ₂ -O-CH ₃] ⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for an organic compound such as **4-(2-Methoxyethoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid sample for ^1H NMR, or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity and resolution.
- ^1H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ^{13}C .

- A relaxation delay of 1-2 seconds is common for qualitative spectra.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol

- Background Spectrum:
 - Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe if necessary.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.

- Identify and label the significant absorption peaks.

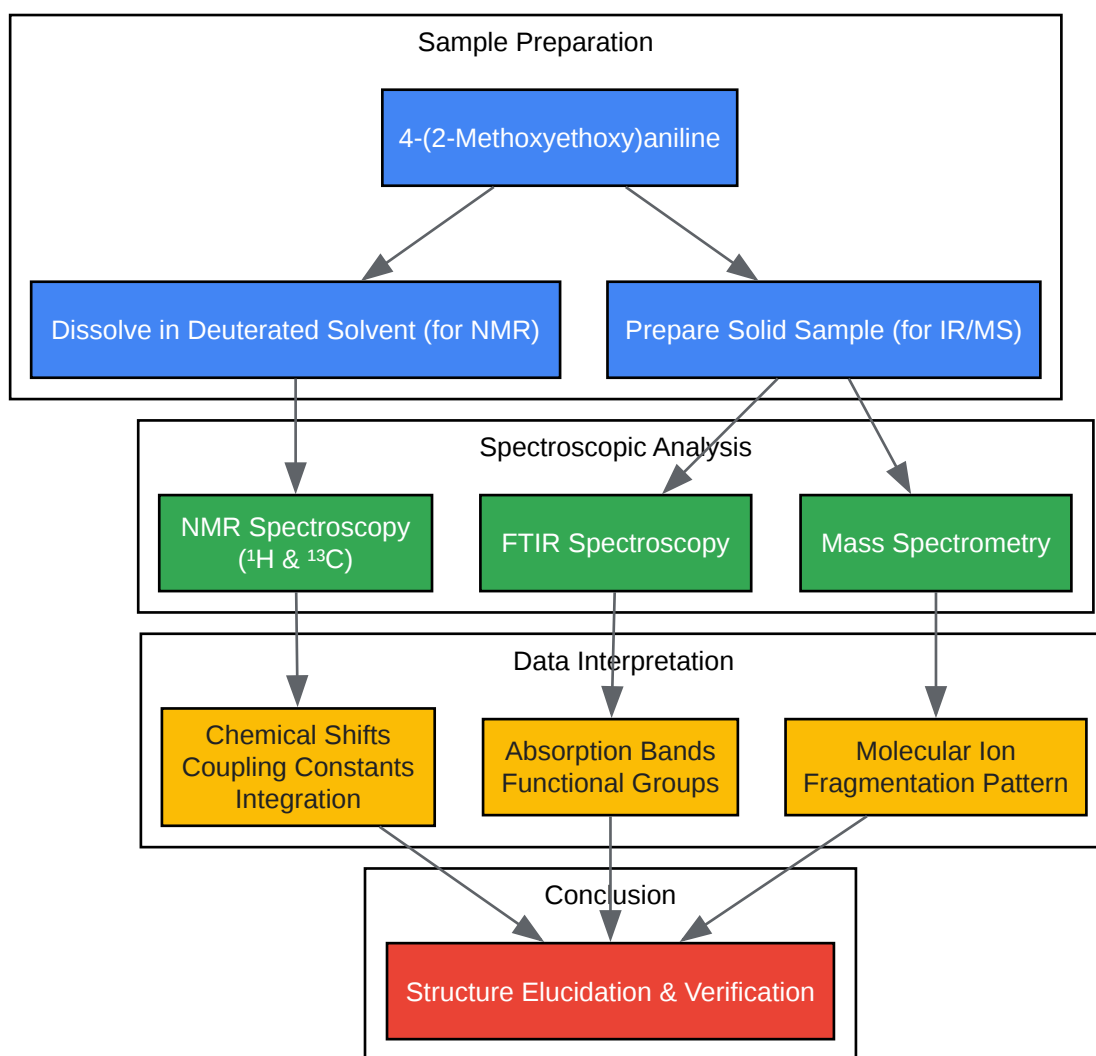
Mass Spectrometry (MS)

Electron Ionization (EI)-MS Protocol

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - Place a small amount of the sample (microgram to nanogram range) into a capillary tube at the tip of the probe.
 - Insert the probe into the mass spectrometer's ion source.
- Ionization and Analysis:
 - The sample is vaporized by heating the probe.
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
 - The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak ($[M]^+$) and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **4-(2-Methoxyethoxy)aniline**.



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Caption: Workflow for spectroscopic analysis.

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References

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- 2. 4-(2-METHOXYETHOXY)ANILINE CAS#: 33311-29-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms]

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